Cas no 1147520-59-9 (N-(1-cyanocyclohexyl)-2-{[(4-ethylphenyl)(thiophen-2-yl)methyl]amino}acetamide)

N-(1-cyanocyclohexyl)-2-{[(4-ethylphenyl)(thiophen-2-yl)methyl]amino}acetamide structure
1147520-59-9 structure
Product Name:N-(1-cyanocyclohexyl)-2-{[(4-ethylphenyl)(thiophen-2-yl)methyl]amino}acetamide
CAS No:1147520-59-9
MF:C22H27N3OS
MW:381.534283876419
CID:6594233
PubChem ID:45851727
Update Time:2025-07-22

N-(1-cyanocyclohexyl)-2-{[(4-ethylphenyl)(thiophen-2-yl)methyl]amino}acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(1-cyanocyclohexyl)-2-{[(4-ethylphenyl)(thiophen-2-yl)methyl]amino}acetamide
    • 1147520-59-9
    • AKOS033013228
    • Z106352780
    • N-(1-cyanocyclohexyl)-2-[[(4-ethylphenyl)-thiophen-2-ylmethyl]amino]acetamide
    • EN300-26687592
    • Inchi: 1S/C22H27N3OS/c1-2-17-8-10-18(11-9-17)21(19-7-6-14-27-19)24-15-20(26)25-22(16-23)12-4-3-5-13-22/h6-11,14,21,24H,2-5,12-13,15H2,1H3,(H,25,26)
    • InChI Key: ZSNQPQCGHNBTOG-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1C(C1C=CC(CC)=CC=1)NCC(NC1(C#N)CCCCC1)=O

Computed Properties

  • Exact Mass: 381.18748367g/mol
  • Monoisotopic Mass: 381.18748367g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 7
  • Complexity: 529
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 93.2Ų

N-(1-cyanocyclohexyl)-2-{[(4-ethylphenyl)(thiophen-2-yl)methyl]amino}acetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26687592-0.05g
1147520-59-9 90%
0.05g
$212.0 2023-09-11

Additional information on N-(1-cyanocyclohexyl)-2-{[(4-ethylphenyl)(thiophen-2-yl)methyl]amino}acetamide

N-(1-Cyanocyclohexyl)-2-{[(4-Ethylphenyl)(Thiophen-2-yl)methyl]amino}Acetamide: A Comprehensive Overview

N-(1-Cyanocyclohexyl)-2-{[(4-Ethylphenyl)(Thiophen-2-yl)methyl]amino}Acetamide is a complex organic compound with the CAS Registry Number 1147520-59-9. This compound has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural features and potential applications in drug development. The molecule consists of a cyanocyclohexane ring, a thiophene moiety, and an acetamide group, all of which contribute to its diverse chemical properties.

Recent studies have highlighted the importance of cyanocyclohexane derivatives in medicinal chemistry. The cyanocyclohexane ring in this compound is known for its ability to enhance the stability and bioavailability of drugs. Researchers have explored the use of such structures in developing anti-inflammatory agents and neuroprotective drugs, where the rigidity of the cyclohexane ring plays a crucial role in molecular interactions.

The presence of a thiophene group in the molecule adds another layer of complexity. Thiophenes are aromatic heterocycles that are often associated with antioxidant properties and metal-chelating abilities. In this compound, the thiophene moiety is linked to a 4-ethylphenyl group, creating a unique environment that may facilitate interactions with biological targets such as enzymes or receptors. Recent findings suggest that thiophene-containing compounds could be effective in targeting cancer cells, particularly through mechanisms involving apoptosis induction and angiogenesis inhibition.

The acetamide group in this compound serves as a versatile functional group, contributing to both the solubility and pharmacokinetic properties of the molecule. Acetamides are commonly found in pharmaceuticals due to their ability to form hydrogen bonds, which can enhance drug absorption and distribution. In this case, the acetamide group is attached to an aminoalkyl chain that connects it to the rest of the molecule, creating a structure that may exhibit selective binding affinity for specific biological targets.

From a synthetic standpoint, the preparation of this compound involves a series of multi-step reactions, including coupling reactions and cyclizations. Researchers have employed various strategies to optimize the synthesis process, ensuring high yields and purity. The use of modern catalytic methods, such as palladium-catalyzed cross-couplings, has been particularly beneficial in constructing the intricate architecture of this molecule.

Recent advancements in computational chemistry have allowed for detailed studies of the electronic properties and conformational flexibility of this compound. These studies have provided insights into its potential interactions with biomolecules, such as proteins and nucleic acids. For instance, molecular docking simulations have revealed that this compound may bind effectively to certain enzyme active sites, suggesting its potential as a lead compound for drug development.

In terms of biological activity, preliminary assays have demonstrated that this compound exhibits moderate cytotoxicity against cancer cell lines, making it a promising candidate for further investigation in oncology research. Additionally, studies on its effects on cellular signaling pathways have shown that it may influence key processes such as cell proliferation and survival, which are critical targets in cancer therapy.

The integration of these structural features into a single molecule makes N-(1-Cyanocyclohexyl)-2-{[(4-Ethylphenyl)(Thiophen-2-yl)methyl]amino}Acetamide a valuable tool for exploring novel therapeutic strategies. Its unique combination of functional groups provides a platform for further modifications and optimizations aimed at enhancing its pharmacological profile.

In conclusion, N-(1-Cyanocyclohexyl)-2-{[(4-Ethylphenyl)(Thiophen-2-yl)methyl]amino}Acetamide (CAS No: 1147520-59-9) represents an exciting advancement in organic synthesis and drug discovery. With its diverse structural components and promising biological activities, this compound holds significant potential for contributing to the development of innovative therapeutic agents.

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